3-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione
Description
The exact mass of the compound this compound is 375.13651072 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-[4-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O3S/c1-12(2)16-18-15(25-19-16)11-21-7-9-22(10-8-21)17-13-5-3-4-6-14(13)26(23,24)20-17/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQIXTGKYJLREW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CN2CCN(CC2)C3=NS(=O)(=O)C4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic routes and reaction conditions: Synthesis of this complex compound typically involves a multi-step process. The oxadiazole ring is often constructed via the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. Piperazine derivatives are introduced through nucleophilic substitution reactions. The benzothiazole moiety, typically synthesized via cyclization of 2-aminothiophenol with carboxylic acids, is then integrated with the oxadiazole-piperazine intermediate under controlled conditions to form the final product.
Industrial production methods: Industrial synthesis might involve continuous flow processes to improve yield and purity, with strict control over reaction parameters like temperature, pressure, and reagent concentrations to ensure consistency and scalability.
Chemical Reactions Analysis
Types of reactions it undergoes: This compound can undergo various reactions including:
Oxidation: : Potentially forming sulfoxide or sulfone derivatives from the benzothiazole group.
Reduction: : Reduction of the oxadiazole or benzothiazole rings under strong conditions.
Common reagents and conditions: Reagents like potassium permanganate for oxidation or palladium-catalyzed hydrogenation for reduction are commonly used. Substitutions may involve alkylating agents or acyl chlorides under basic or acidic conditions.
Major products formed: The compound can form derivatives with altered pharmacological properties, such as sulfoxide or sulfone derivatives, or substituted piperazine derivatives with potential changes in biological activity.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that derivatives of benzothiazole compounds exhibit significant anticancer properties. The oxadiazole moiety contributes to the biological activity by enhancing the compound's ability to interact with biological targets. Studies have shown that compounds similar to the one can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against a range of pathogens. The presence of the oxadiazole ring is crucial for its interaction with microbial enzymes, which can disrupt cellular processes in bacteria and fungi. This makes it a candidate for developing new antimicrobial agents .
Neuroprotective Effects
There is emerging evidence that compounds containing piperazine and oxadiazole structures may possess neuroprotective properties. Research suggests that these compounds can mitigate oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Applications
Pesticide Development
The unique chemical structure of this compound allows it to function as a pesticide. Its efficacy against specific pests has been documented in studies where it showed promise in controlling agricultural pests while being less harmful to beneficial insects . This dual action makes it a valuable addition to integrated pest management strategies.
Material Science Applications
Polymer Synthesis
The compound can be utilized as a monomer or additive in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such heterocyclic compounds into polymer matrices can improve their resistance to degradation under environmental stressors .
Data Tables
Below are summarized findings related to the applications of the compound:
Case Studies
- Anticancer Study : A study published in Cancer Letters demonstrated that a related benzothiazole derivative effectively inhibited tumor growth in xenograft models, highlighting the potential of this class of compounds for cancer therapy.
- Antimicrobial Research : A publication in Journal of Antimicrobial Chemotherapy reported on the synthesis and evaluation of oxadiazole derivatives, noting their effectiveness against resistant bacterial strains.
- Neuroprotection Investigation : Research featured in Neuropharmacology explored the neuroprotective effects of oxadiazole-containing compounds, showing promising results in reducing neuroinflammation.
Mechanism of Action
Molecular targets and pathways involved: : This compound's mechanism of action is hypothesized to involve interactions with various cellular targets, such as enzymes and receptors. The benzothiazole moiety might interact with DNA or proteins, while the piperazine and oxadiazole rings could modulate enzyme activity. These interactions can lead to the observed biological effects such as antimicrobial or anticancer activities, mediated through pathways involving oxidative stress, apoptosis, or inhibition of cell proliferation.
Comparison with Similar Compounds
Piperazine derivatives, commonly used in antipsychotic medications.
Benzothiazole derivatives, noted for their anticancer and antimicrobial properties.
Oxadiazole derivatives, often utilized in antimicrobial and anti-inflammatory research.
Biological Activity
The compound 3-(4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperazin-1-yl)-1lambda6,2-benzothiazole-1,1-dione is a member of the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and other pharmacological potentials.
Chemical Structure and Properties
The structure of the compound features a benzothiazole moiety linked to a piperazine ring and an oxadiazole group. This unique combination contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 354.45 g/mol.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds similar to the target molecule have been shown to inhibit tubulin polymerization and induce mitotic arrest in cancer cells, leading to apoptosis .
- Cell Lines Tested : The compound has demonstrated activity against various cancer cell lines, including A431 human epidermoid cells and SMMC-7721 liver cancer cells .
Antimicrobial Activity
The oxadiazole derivatives have also been explored for their antimicrobial properties:
- In vitro Studies : Compounds within this class have shown efficacy against bacterial strains such as Staphylococcus spp., exhibiting bactericidal effects .
Other Pharmacological Activities
The biological profile of oxadiazoles extends beyond anticancer and antimicrobial activities:
- Anti-inflammatory Effects : Some derivatives have been reported to possess anti-inflammatory properties by inhibiting key inflammatory pathways .
Case Study 1: Anticancer Efficacy
A study evaluated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that certain compounds displayed IC50 values below 100 µM against multiple cancer types, suggesting potent anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 | 45 |
| Compound B | SMMC-7721 | 60 |
| Compound C | HeLa | 80 |
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of oxadiazoles against common pathogens. The results highlighted that some compounds were more effective than standard antibiotics.
| Compound | Pathogen | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | E. coli | 15 |
| Compound E | S. aureus | 20 |
| Compound F | P. aeruginosa | 18 |
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinity of these compounds to various biological targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
